N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin
CAS No.: 138381-83-6
Cat. No.: VC0141448
Molecular Formula: C21H23NO6
Molecular Weight: 385.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138381-83-6 |
|---|---|
| Molecular Formula | C21H23NO6 |
| Molecular Weight | 385.416 |
| IUPAC Name | benzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C21H23NO6/c23-17-11-22(21(25)27-12-14-7-3-1-4-8-14)16-13-26-20(28-19(16)18(17)24)15-9-5-2-6-10-15/h1-10,16-20,23-24H,11-13H2/t16?,17?,18-,19-,20?/m1/s1 |
| Standard InChI Key | GBRJHLWAZWZRJM-KZBHQWPGSA-N |
| SMILES | C1C(C(C2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O |
Introduction
Chemical Structure and Properties
Identification and Nomenclature
N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin is identified by the CAS number 138381-83-6. It possesses a complex structure consisting of a deoxynojirimycin core with specific modifications at the amino and hydroxyl groups. The compound's core structure contains the naturally occurring iminosugar deoxynojirimycin, which is known for its ability to inhibit various glucosidases involved in carbohydrate metabolism.
Table 1. Identification Parameters of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin
| Parameter | Description |
|---|---|
| CAS Number | 138381-83-6 |
| Molecular Formula | C21H23NO6 |
| Molecular Weight | 385.416 |
| IUPAC Name | benzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro- dioxino[5,4-b]pyridine-5-carboxylate |
| Synonyms | N-Benzyloxycarbonyl-4,6-O-phenylmethylene DNJ; (4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic acid phenylmethyl ester |
| SMILES | OC1CN(C(=O)OCc2ccccc2)C2C@HOC(OC2)c1ccccc1 |
The compound's name itself reveals its structural features: the N-benzyloxycarbonyl group is attached to the nitrogen atom of the deoxynojirimycin, while a phenylmethylene bridge connects the 4 and 6 positions, creating a distinctive bicyclic arrangement that influences its biochemical properties.
Physical and Chemical Properties
The physical and chemical properties of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin have been documented through various analytical methods, revealing characteristics important for its handling, storage, and application in research settings.
Table 2. Physical and Chemical Properties
The compound's structural modification compared to unmodified deoxynojirimycin significantly alters its hydrophobicity and potential interactions with target enzymes. The benzyloxycarbonyl group increases lipophilicity, potentially enhancing cell permeability, while the phenylmethylene bridge creates a rigid conformation that may affect binding specificity to target enzymes.
Synthesis Methods
General Synthetic Approach
The synthesis of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin typically follows a multi-step process involving selective protection and deprotection strategies. Several research groups have established methodologies for obtaining this compound with high purity and yield.
A straightforward synthesis pathway involves modifying the deoxynojirimycin core structure through strategic benzylation and protection steps. Key intermediates often include 2,3,4-tri-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol, which can be prepared from 2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol .
Specific Synthetic Procedures
One documented synthesis approach involves the preparation of related compounds such as (1R)-2,3,4-Tri-O-benzyl-1-O-methyl-5N,6O-oxomethylidenenojirimycin (compound 7). The procedure includes:
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Treatment of a precursor compound (6) with 95% NaH in anhydrous DMF at 0°C
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Addition of benzyl bromide dropwise
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Stirring at room temperature for 24 hours
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Quenching, extraction, and purification steps
This process yields a white amorphous solid with approximately 91% yield .
Similarly, the synthesis of related compounds like (1R)-1-C-Allyl-2,3,4-tri-O-benzyl-N-benzyloxycarbonyl-1-deoxynojirimycin involves:
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Reaction of a precursor (compound 12) with DIPEA and benzyl chloroformate in anhydrous DCM
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Stirring for 3 hours at room temperature
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Purification through extraction and chromatography
This approach produces a colorless oil with approximately 93% yield .
These synthetic methodologies demonstrate the flexibility of deoxynojirimycin chemistry and provide pathways that can be adapted for the preparation of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin.
Biological Activities
Glycosidase Inhibition Profile
The primary biological activity of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin and related compounds centers on their ability to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism and processing of glycoproteins. Deoxynojirimycin derivatives are well-documented inhibitors of various glucosidases, with their inhibitory profiles varying based on their specific structural modifications.
The modification of deoxynojirimycin with benzyloxycarbonyl and phenylmethylene groups alters its chemical and biological properties, potentially enhancing its selectivity and potency toward specific glycosidases. This selectivity is particularly valuable in research settings where specific enzyme targeting is desired.
Comparison with Other Deoxynojirimycin Derivatives
Several deoxynojirimycin derivatives have been studied for their glycosidase inhibitory activities, providing context for understanding the potential activities of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin.
Table 3. Glycosidase Inhibition by Selected Deoxynojirimycin Derivatives
The specific inhibitory profile of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin may differ from other DNJ derivatives due to its unique structural modifications, potentially offering advantages in selective enzyme targeting.
Research Applications
Use in Glycobiology Research
N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin serves as an important tool in glycobiology research, particularly in studies involving:
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Investigation of glycosidase inhibition mechanisms
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Structure-activity relationships of iminosugar inhibitors
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Development of selective enzyme inhibitors
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Understanding carbohydrate processing pathways
The compound's diacetate derivative (N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate, CAS: 153373-52-5) has been specifically noted for its application as a reactant in the preparation of sialoglycoconjugates , which are important in various biological recognition processes.
Synthetic Intermediates and Scaffold Development
N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin also serves as a valuable intermediate in the synthesis of more complex iminosugar derivatives. Its structure provides a scaffold that can be further modified to develop compounds with enhanced properties or targeted activities.
Recent research has demonstrated the stereoselective synthesis of nojirimycin α-C-glycosides using bicyclic carbamate-type sp2-iminosugars as starting materials. These approaches utilize reactions such as C-allylation, carbamate hydrolysis, cross-metathesis, and hydrogenation to create diverse iminosugar derivatives .
Furthermore, the compound has been used in the development of sulfo Lewis x analogs containing 1-deoxynojirimycin through glycosidation reactions and subsequent modifications .
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